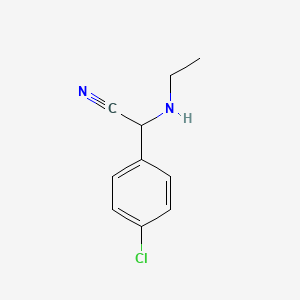
2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
描述
2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C${16}$H${20}$O$_{2}$ It is a derivative of naphthalene, characterized by the presence of a dimethyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene.
Functionalization: The naphthalene derivative undergoes a Friedel-Crafts acylation reaction to introduce the acetic acid group. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl$_{3}$).
Hydrolysis: The acylated product is then hydrolyzed under acidic conditions to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO${3}$), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH$_{4}$) to convert the acetic acid group into an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO$_{4}$ in acidic or basic medium.
Reduction: LiAlH$_{4}$ in anhydrous ether.
Substitution: Halogenation using bromine (Br$_{2}$) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)carboxylic acid.
Reduction: Formation of 2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in the preparation of polymers and resins.
Biology:
- Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the manufacture of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethanol: Similar structure but with an alcohol group instead of an acetic acid group.
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene: Lacks the acetic acid moiety, serving as a precursor in the synthesis.
Uniqueness: 2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is unique due to its combination of a naphthalene core with a dimethyl substitution and an acetic acid group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-14(2)8-7-10(9-13(15)16)11-5-3-4-6-12(11)14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLWXQAKEHHGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC=CC=C21)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


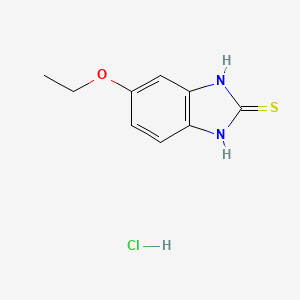
![4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine](/img/structure/B1417238.png)
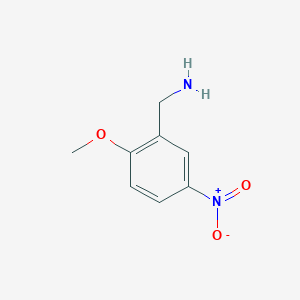
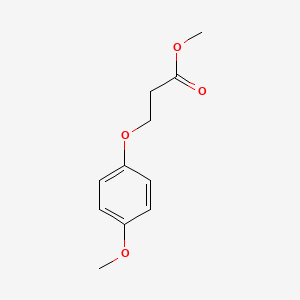
amine](/img/structure/B1417242.png)

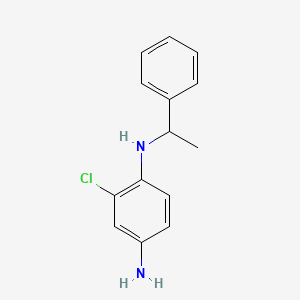
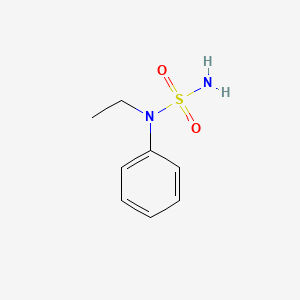
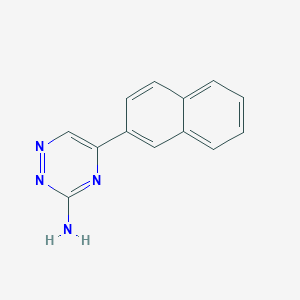
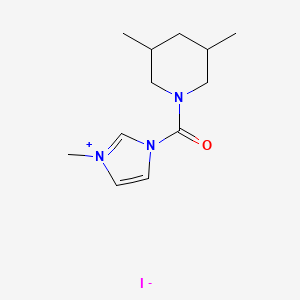
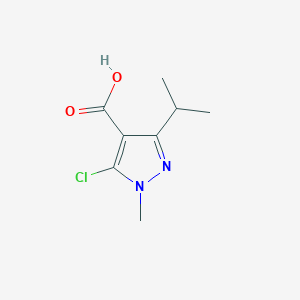
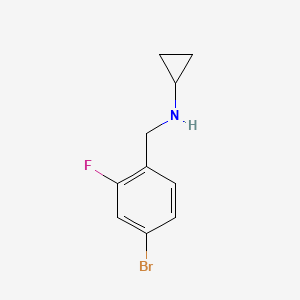
![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)
